molecular formula C17H23N3O3 B8132963 methyl (E)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate

methyl (E)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate

Cat. No.: B8132963
M. Wt: 317.4 g/mol
InChI Key: DBYRDEZGKYEVSF-FOWTUZBSSA-N
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Description

Methyl (E)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and an acetamido group. It has shown potential in various scientific research applications, particularly in the development of anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate typically involves multiple steps. One common method involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with acetic anhydride to form an intermediate, which is then reacted with methyl acrylate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (E)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate involves its interaction with molecular targets such as EGFR. By binding to the active site of EGFR, it inhibits the kinase activity, leading to reduced downstream signaling and ultimately inhibiting cancer cell proliferation . The compound’s structure allows it to fit well within the active site, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
  • 4-Methyl-3-nitrophenyl-4-methylpiperazin-1-yl-substituted benzamides
  • Imatinib and its isomers

Uniqueness

Methyl (E)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate stands out due to its specific structural features that confer high binding affinity to EGFR. This makes it a promising candidate for further development as an anticancer agent, with potential advantages over other similar compounds in terms of efficacy and reduced side effects .

Properties

IUPAC Name

methyl (E)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,12H,8-11H2,1-3H3,(H,18,21)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYRDEZGKYEVSF-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=C(C=C1)N2CCN(CC2)C)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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